

A Comparative Guide to the Spectroscopic Data of 5-Oxopyrrolidine-3-Carboxylic Acids

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Compound of Interest

Compound Name: 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

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This guide provides a comparative analysis of spectroscopic data for 5-oxopyrrolidine-3-carboxylic acid and its derivatives, aimed at researchers, scientists, and professionals in drug development. The included data facilitates the identification and characterization of this important class of compounds.

Spectroscopic Data Comparison

The following table summarizes key spectroscopic data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 5-oxopyrrolidine-3-carboxylic acid and a representative derivative. This allows for a direct comparison of the spectral features.

Spectroscopic Technique	5-Oxopyrrolidine-3-carboxylic Acid	1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid
¹ H NMR (ppm)	Pyrrolidine Ring:- COCH ₂ : 2.58–2.68- CH: 3.26–3.42- NCH ₂ : 3.76–3.93Carboxyl Group:- COOH: ~12.65 (broad singlet)	Pyrrolidine Ring:- CH ₂ CO: 2.65–2.77 (m)- CH: 3.32–3.38 (m)- NCH ₂ : 3.92–4.01 (m)Aromatic & Amide Protons:- CH ₃ : 2.03 (s)- H _{ar} : 7.56 (s)- NH: 9.93 (s)Carboxyl Group:- OH: 12.77 (s)
¹³ C NMR (ppm)	Pyrrolidine Ring:- COCH ₂ : 33.74- CH: 36.22- NCH ₂ : 50.98Carbonyl Carbons:- C=O (lactam): ~171-177- COOH: 174.41	Pyrrolidine Ring:- CH, CH ₂ CO: 35.12, 35.14- NCH ₂ : 49.96, 50.03Aromatic & Amide Carbons:- CH ₃ : 23.95- C _{ar} : 119.17-135.63Carbonyl Carbons:- C=O: 168.12, 171.43, 174.26
IR Spectroscopy (cm ⁻¹)	- O-H (acid): 2500–3300 (very broad)- C=O (acid): 1710–1760- C=O (lactam): ~1650- 1690- C-O: 1210-1320	- N-H & O-H: 3454–2536 (broad)- C=O (acid, lactam, amide): 1727, 1677, 1644- C=N: 1512- C-N: 1172
Mass Spectrometry	Molecular Weight: 129.11 g/mol [1]Monoisotopic Mass: 129.042593085 Da[1]Common Fragments: Loss of OH (M-17), COOH (M-45)[2]	HRMS (ESI): Data for various complex derivatives show clear molecular ion peaks, often as [M+H] ⁺ . [3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. Below are standard protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic compounds.

[5][6]

- Sample Preparation:

- Dissolve 2-5 mg of the sample for ^1H NMR or 15-20 mg for ^{13}C NMR in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).[7]
- Filter the solution through a pipette with a cotton wool plug to remove any particulate matter.[7]
- Transfer the filtered solution into a clean NMR tube to a depth of about 4 cm.[7]

- Data Acquisition:

- Place the NMR tube into the spectrometer's probe.
- Acquire the spectrum according to the instrument's standard procedures for ^1H and ^{13}C nuclei. Proton-decoupled ^{13}C NMR is typically used to simplify the spectrum to single lines for each unique carbon atom.[8]
- Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

- Data Interpretation:

- Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[9]
- For ^1H NMR, analyze the chemical shift, integration (relative number of protons), and signal splitting (multiplicity) to determine proton environments and connectivity.[5]
- For ^{13}C NMR, the chemical shift of each signal provides information about the type of carbon atom (aliphatic, aromatic, carbonyl, etc.).[8][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

- Sample Preparation (KBr Pellet Method):
 - Thoroughly clean and dry an agate mortar and pestle, and the pellet die set to eliminate moisture, which shows strong IR absorption bands.[12][13]
 - Grind 1-2 mg of the solid sample into a very fine powder.[14]
 - Add approximately 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr) powder.[13] Gently but thoroughly mix the sample and KBr.[12]
 - Place a small amount of the mixture into the pellet die and press it using a hydraulic press at about 8-10 metric tons to form a thin, transparent pellet.[12][15]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Interpretation:
 - Identify characteristic absorption bands for functional groups. For carboxylic acids, a very broad O-H stretch from 3300-2500 cm^{-1} and a strong C=O stretch from 1760-1690 cm^{-1} are key indicators.[16] The lactam carbonyl will also show a strong absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for these molecules.[17][18]

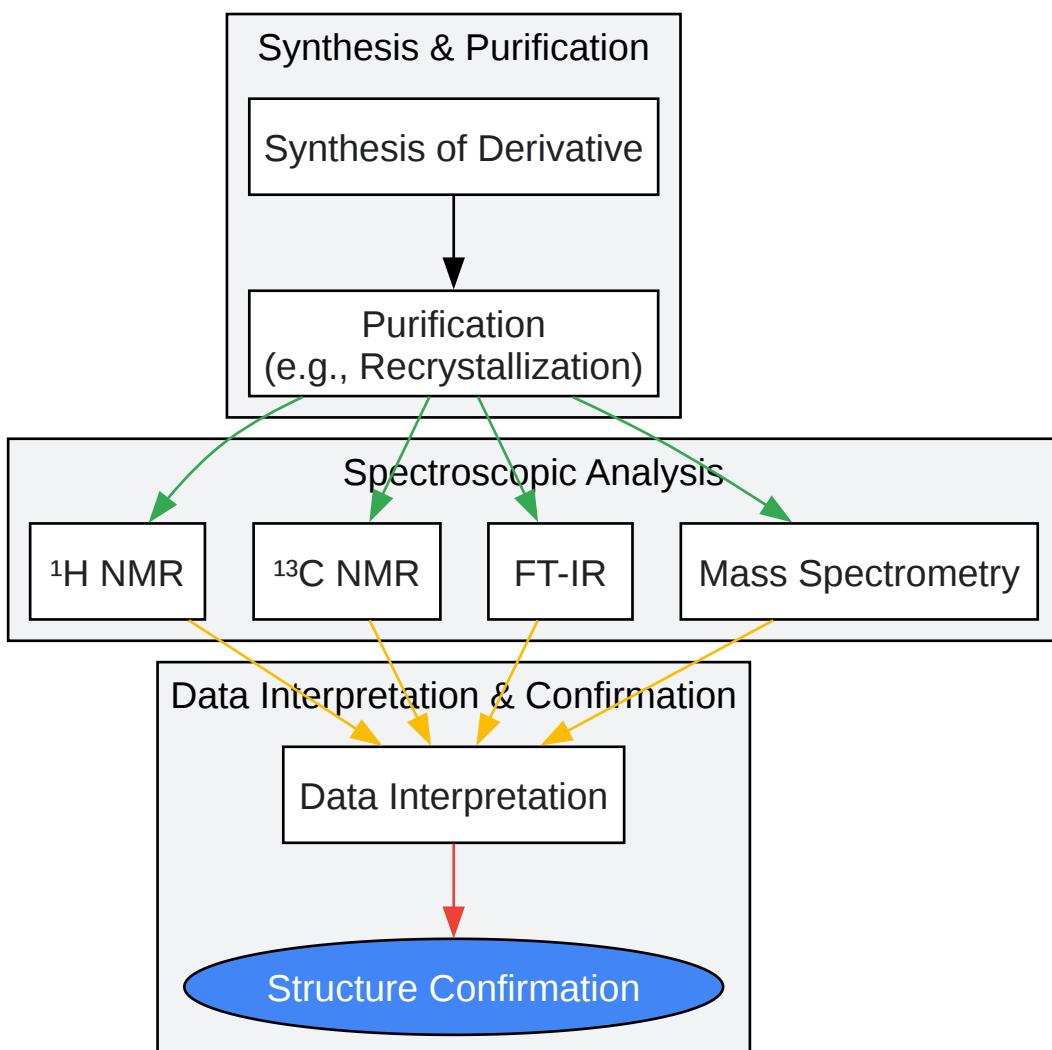
- Sample Preparation:
 - Prepare a dilute solution of the sample (typically less than 1 mM) in a polar, volatile solvent such as methanol or acetonitrile/water.[17]

- Data Acquisition (ESI-MS):
 - The sample solution is introduced into the ESI source, where a high voltage is applied to a capillary, generating a fine spray of charged droplets.[18][19][20]
 - The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[21]
 - These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[20]
- Data Interpretation:
 - The resulting mass spectrum plots ion abundance versus m/z.
 - Identify the molecular ion peak (e.g., $[M+H]^+$ or $[M-H]^-$) to determine the molecular weight. [21]
 - Analyze the fragmentation pattern to gain structural information. For carboxylic acids, common fragments include the loss of -OH (M-17) and -COOH (M-45).[2] For derivatives, cleavage to form a stable acylium ion is common.[22]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized 5-oxopyrrolidine-3-carboxylic acid derivative.



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